![molecular formula C18H17Br2N5OS B12015313 N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618415-71-7](/img/structure/B12015313.png)

N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

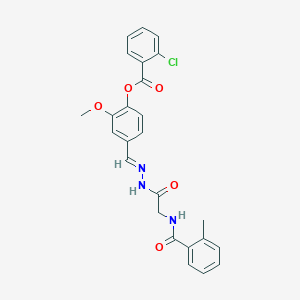

N-(2,6-dibromo-4-méthylphényl)-2-{[4-éthyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente une combinaison de cycles aromatiques bromés, d'un cycle triazole et d'un groupe sulfanylacétamide, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-(2,6-dibromo-4-méthylphényl)-2-{[4-éthyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique généralement plusieurs étapes, commençant par la bromation de composés 4-méthylphényliques. L'introduction du cycle triazole est obtenue par des réactions de cyclisation impliquant des précurseurs appropriés. L'étape finale implique la formation du groupe sulfanylacétamide par des réactions de substitution nucléophile.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et l'utilisation de catalyseurs peuvent améliorer l'efficacité du processus de production. La possibilité de mettre la synthèse à l'échelle est cruciale pour son application dans diverses industries.

Analyse Des Réactions Chimiques

Types de réactions

N-(2,6-dibromo-4-méthylphényl)-2-{[4-éthyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les sulfoxydes ou sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir les cycles aromatiques bromés en formes moins réactives.

Substitution : Les atomes de brome dans le cycle aromatique peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont optimisées en fonction de la transformation souhaitée.

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels dans le cycle aromatique.

Applications de la recherche scientifique

N-(2,6-dibromo-4-méthylphényl)-2-{[4-éthyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide a des applications diverses dans la recherche scientifique :

Chimie : Elle est utilisée comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie : La structure unique du composé lui permet d'interagir avec des molécules biologiques, ce qui le rend utile dans les études biochimiques et le développement de médicaments.

Industrie : Les propriétés du composé le rendent adapté à une utilisation en science des matériaux, notamment au développement de nouveaux polymères et de matériaux de pointe.

Mécanisme d'action

Le mécanisme d'action de la N-(2,6-dibromo-4-méthylphényl)-2-{[4-éthyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et déclenchant des voies biochimiques spécifiques. La présence du cycle triazole et des cycles aromatiques bromés améliore son affinité de liaison et sa spécificité.

Applications De Recherche Scientifique

N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and advanced materials.

Mécanisme D'action

The mechanism of action of N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The presence of the triazole ring and brominated aromatic rings enhances its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Composés similaires

Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé avec une structure plus simple.

Carbamate de tert-butyle :

Composé K de ginsénoside : Un produit naturel avec un cadre structurel différent mais des applications similaires dans la recherche biologique.

Unicité

N-(2,6-dibromo-4-méthylphényl)-2-{[4-éthyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa polyvalence en fait un composé précieux pour diverses applications scientifiques et industrielles.

Propriétés

Numéro CAS |

618415-71-7 |

|---|---|

Formule moléculaire |

C18H17Br2N5OS |

Poids moléculaire |

511.2 g/mol |

Nom IUPAC |

N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C18H17Br2N5OS/c1-3-25-17(14-6-4-5-7-21-14)23-24-18(25)27-10-15(26)22-16-12(19)8-11(2)9-13(16)20/h4-9H,3,10H2,1-2H3,(H,22,26) |

Clé InChI |

ZOYCWERJUQFGMG-UHFFFAOYSA-N |

SMILES canonique |

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)C)Br)C3=CC=CC=N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide](/img/structure/B12015251.png)

![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12015252.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12015256.png)

![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12015259.png)

![2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015264.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015265.png)

![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide](/img/structure/B12015278.png)

![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)